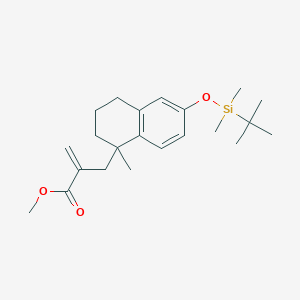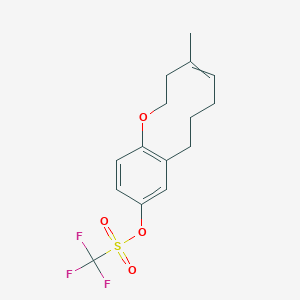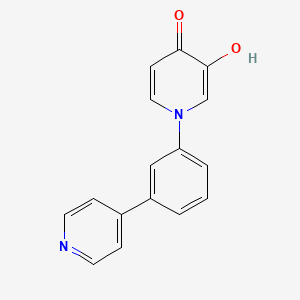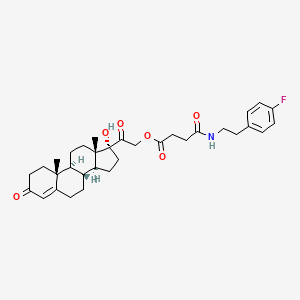
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate typically involves multiple steps. One common route includes the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group.
Substitution: Nucleophilic substitution reactions can occur at the ester or silyl ether sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate involves the reactivity of the TBDMS protecting group. The TBDMS group can be selectively cleaved under mild acidic or basic conditions, revealing the hydroxyl group for further functionalization . This selective deprotection is crucial for the stepwise synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-O-(tert-butyldimethylsilyl)-α-D-mannopyranoside: Another compound featuring the TBDMS protecting group.
tert-Butyldimethylsilyloxyacetaldehyde: Used in the synthesis of various organic compounds.
Uniqueness
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the acrylate moiety. This combination allows for versatile applications in organic synthesis and research .
Propiedades
Fórmula molecular |
C22H34O3Si |
|---|---|
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
methyl 2-[[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]methyl]prop-2-enoate |
InChI |
InChI=1S/C22H34O3Si/c1-16(20(23)24-6)15-22(5)13-9-10-17-14-18(11-12-19(17)22)25-26(7,8)21(2,3)4/h11-12,14H,1,9-10,13,15H2,2-8H3 |
Clave InChI |
AZDQWSJJLCYHAY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)

![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)



![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)

![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
